

coordination chemistry of (R,R)-iPr-Pybox with transition metals

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Compound of Interest

Compound Name: (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

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An In-depth Technical Guide to the Coordination Chemistry of (R,R)-iPr-Pybox with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

The ligand 2,6-bis[4'-(R)-isopropylloxazolin-2'-yl]pyridine, commonly known as (R,R)-iPr-Pybox, is a C₂-symmetric chiral ligand that has become indispensable in the field of asymmetric catalysis. Its rigid backbone, strong coordinating ability, and well-defined chiral environment make it highly effective in a wide array of stereoselective transformations. This guide provides a comprehensive overview of its coordination chemistry with various transition metals, focusing on synthesis, structural characteristics, and catalytic applications.

The (R,R)-iPr-Pybox Ligand: Structure and Coordination

The (R,R)-iPr-Pybox ligand is a member of the pyridine-bis(oxazoline) family. Its structure features a central pyridine ring flanked by two chiral oxazoline moieties derived from the amino acid (R)-valine. This configuration allows it to act as a neutral, tridentate N,N,N-chelating agent, coordinating to a metal center in a meridional fashion. This coordination mode imparts a rigid C₂-symmetric chiral environment around the metal, which is crucial for achieving high

enantioselectivity in catalytic reactions.[1] The rigidity of the tridentate scaffold is a notable advantage over bidentate BOX ligands.

While typically coordinating in a $\kappa^3\text{-N,N,N}$ fashion, an unprecedented monohapto ($\kappa^1\text{-N}$) coordination has been observed in certain rhodium(I) complexes upon reaction with monodentate phosphines.[2][3]

Synthesis of the Ligand and its Metal Complexes

Experimental Protocol: Synthesis of (R,R)-iPr-Pybox Ligand

The synthesis of Pybox ligands is well-established and generally follows a procedure involving the condensation of a pyridine derivative with a chiral amino alcohol. A general route has been developed by Pires and coworkers.[4]

Materials:

- (R)-2-Amino-3-methyl-1-butanol ((R)-valinol)
- 2,6-Pyridinedicarbonitrile[4]
- Anhydrous Zinc Chloride (ZnCl_2) or Zinc trifluoromethanesulfonate[4]
- Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)[4]

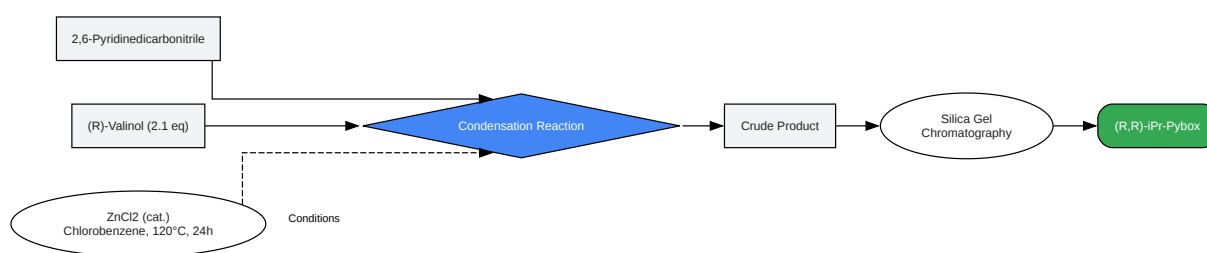
Procedure:

- To a solution of 2,6-pyridinedicarbonitrile in anhydrous chlorobenzene, add (R)-valinol (2.1 equivalents).
- Add a catalytic amount of anhydrous zinc chloride (0.1 equivalents).[4]
- Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., Argon).[4]
- After cooling to room temperature, the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel to yield the pure (R,R)-iPr-Pybox ligand.

Experimental Workflows

The synthesis of the ligand can be visualized as a straightforward condensation reaction.



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Figure 1: General workflow for the synthesis of the (R,R)-iPr-Pybox ligand.

Experimental Protocol: Synthesis of Transition Metal Complexes

The synthesis of (R,R)-iPr-Pybox metal complexes typically proceeds via two main pathways: salt metathesis or ligand displacement from a precursor complex.

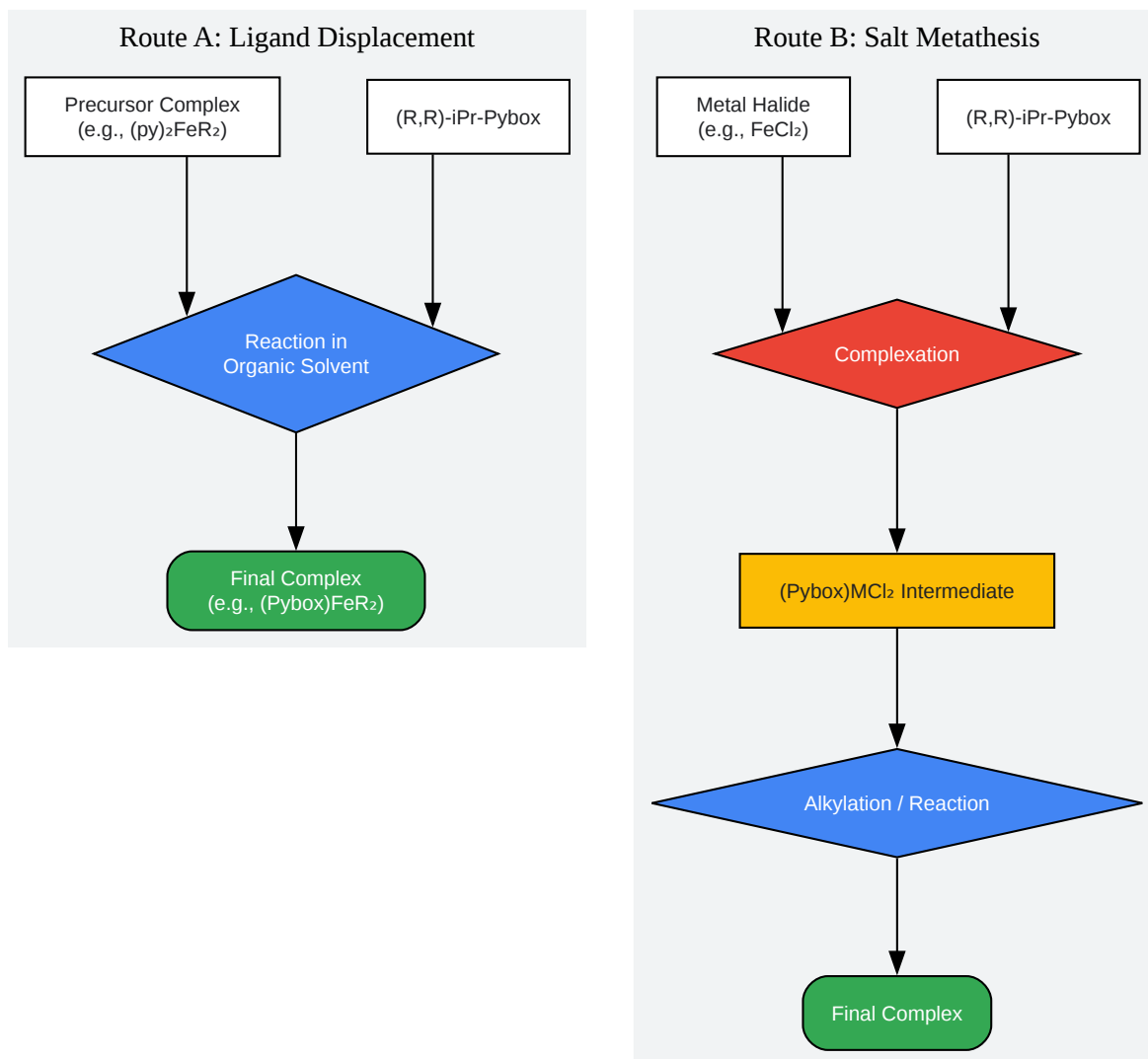
Example 1: Synthesis of an Iron(II) Dialkyl Complex via Ligand Displacement[5]

- Target: (R,R)-(iPrPybox)Fe(CH₂SiMe₃)₂
- Precursor: (py)₂Fe(CH₂SiMe₃)₂
- Procedure:
 - A solution of (py)₂Fe(CH₂SiMe₃)₂ in pentane is prepared in an inert atmosphere glovebox.

- A pentane slurry of (R,R)-iPr-Pybox ligand (1 equivalent) is added dropwise to the stirring solution at room temperature.[5]
- The reaction mixture is stirred for 1-2 hours. The color typically changes, indicating complex formation (e.g., from purple to dark violet).[5]
- The mixture is cooled to -35 °C and filtered to afford the product as a crystalline solid.[5]

Example 2: Synthesis of a Ruthenium(II) Dichloride Complex[6]

- Target: $\text{trans-[RuCl}_2(\text{PPh}_3)\{\kappa^3\text{-N,N,N-(R,R)-iPr-pybox}\}]$
- Precursor: $[\text{RuCl}_2(\eta^2\text{-H}_2\text{C=CH}_2)\{\kappa^3\text{-N,N,N-(R,R)-iPr-pybox}\}]$
- Procedure:
 - The precursor complex $[\text{RuCl}_2(\eta^2\text{-H}_2\text{C=CH}_2)\{\kappa^3\text{-N,N,N-(R,R)-iPr-pybox}\}]$ is dissolved in dichloromethane.
 - An excess of triphenylphosphine (PPh_3) is added to the solution.
 - The reaction mixture is heated to 50 °C.[6]
 - The product is isolated and purified, yielding the trans-dichloride complex. This complex can slowly isomerize to the cis form in acetone at 50 °C.[6]



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Figure 2: Common synthetic routes to (R,R)-iPr-Pybox transition metal complexes.

Structural and Spectroscopic Data

The coordination of (R,R)-iPr-Pybox to a metal center results in a distorted octahedral or square pyramidal geometry, depending on the metal and co-ligands. X-ray crystallography has been instrumental in elucidating these structures.

Table 1: Selected Crystallographic Data for (R,R)-iPr-Pybox Metal Complexes

Complex	Metal-N (Py) (Å)	Metal-N (Ox) (Å)	N(Py)-M-N(Ox) (°)	Reference
trans-[RuCl ₂ (PPh ₃) {(S,S)-iPr-pybox}]	~2.00	~2.13-2.15	~78	[6]
[RuCl(CCCPh ₂) (PPh ₃){(S,S)-iPr-pybox}] ⁺	~2.08	~2.13-2.14	~77	[6]
(R,R)-(iPrPybox)Fe(CH ₂ SiMe ₃) ₂	2.112(2)	2.169(2)-2.180(2)	74.78(7)	[5]

Note: Data for the (S,S)-enantiomer is often used to infer the structure of the (R,R)-complex due to crystallographic conventions and availability. Bond lengths and angles are approximate and depend on the specific crystal structure.

Table 2: Selected Spectroscopic Data

Infrared (IR) spectroscopy is particularly useful for characterizing complexes with carbonyl co-ligands, as the C-O stretching frequency ($\nu(\text{CO})$) is sensitive to the electronic environment of the metal center.

Complex	$\nu(\text{CO})$ (cm ⁻¹) (KBr or Pentane)	Reference
(S,S)-(iPrPybox)Fe(CO) ₂	1930, 1856	[5]
[Rh(κ^3 -pybox)(CO)] ⁺	2050	[2]

Note: Comparing the $\nu(\text{CO})$ frequencies of Pybox complexes to analogous bis(imino)pyridine complexes indicates that Pybox ligands are more electron-donating.[5]

Coordination Chemistry with Specific Transition Metals

Iron (Fe)

(R,R)-iPr-Pybox has been used to synthesize enantiopure iron dialkyl and dicarbonyl complexes.[5] The dialkyl derivatives, such as (R,R)-(iPrPybox)Fe(CH₂SiMe₃)₂, are high-spin (S=2) complexes and have proven to be effective precatalysts for the asymmetric hydrosilylation of ketones.[5] Attempts to synthesize dinitrogen complexes by reduction of the corresponding dichloride precursor were unsuccessful, instead yielding a catalytically inactive bis(chelate) iron complex.[5] Iron(II) complexes with two Pybox ligands, [Fe(pybox)₂]²⁺, have also been extensively studied for their spin-crossover (SCO) properties.[7][8][9]

Ruthenium (Ru) and Osmium (Os)

A range of Ru(II) and Os(II) complexes bearing the iPr-Pybox ligand have been synthesized, typically starting from an ethylene complex like trans-[MCl₂(η^2 -C₂H₄){(S,S)-iPr-pybox}].[6][10] Substitution of the ethylene ligand with phosphines, phosphites, or isonitriles yields a variety of derivatives.[10] These complexes are active catalysts for the asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities (up to 95% ee).[10] The catalytic performance is influenced by the steric and electronic properties of both the co-ligands and the substrate.[10] Additionally, some Os(Pybox) complexes have shown activity for the C-H activation of benzene.[10]

Rhodium (Rh)

Rhodium(I) and Rhodium(III) complexes with iPr-Pybox have been prepared. The reaction of [Rh(κ^3 -N,N,N-pybox)(CO)]⁺ with monodentate phosphines leads to complexes where the Pybox ligand adopts a rare monodentate (κ^1 -N) coordination mode.[2] This complex also undergoes oxidative addition with iodine and methyl iodide to yield Rh(III) species.[2][3] Rhodium-Pybox catalysts are highly effective in the asymmetric hydrosilylation of ketones.

Copper (Cu)

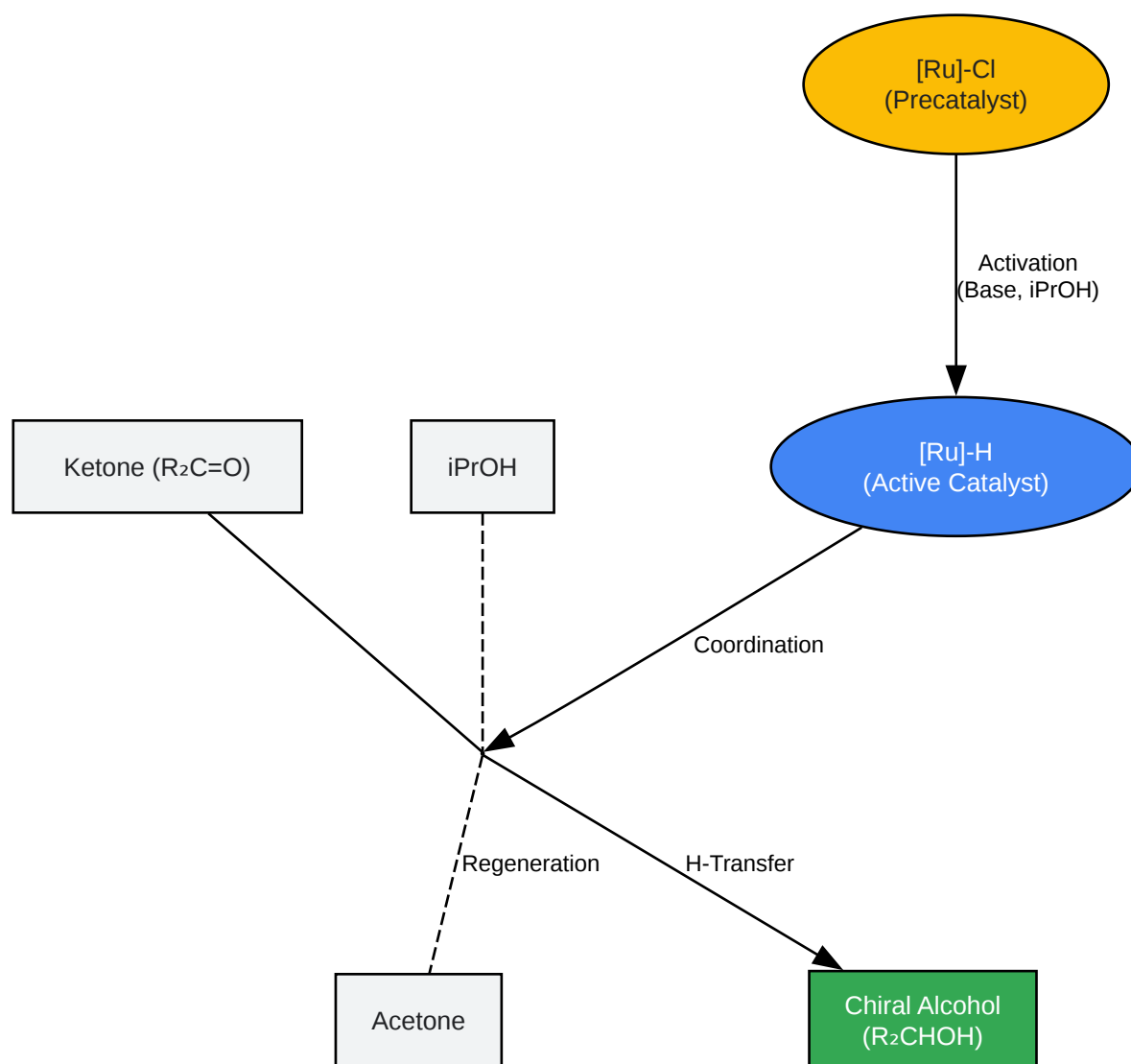
Copper(II) complexes such as [(Dm-Pybox)CuBr₂] (where Dm-Pybox is the 4',4'-dimethyl derivative) have been synthesized and structurally characterized.[11] Copper(I) complexes with Ph-Pybox have been successfully used in the enantioselective direct addition of terminal alkynes to imines.

Lanthanides (Ln)

The binding site of Pybox is large enough to accommodate lanthanide cations, making it a valuable ligand in lanthanide-based catalysis. For example, a Lanthanum-iPr-Pybox system has been used for direct asymmetric Mannich-type reactions, yielding products with high diastereoselectivity and enantioselectivity (92-98% ee).

Application in Asymmetric Catalysis

The primary application of (R,R)-iPr-Pybox metal complexes is in asymmetric catalysis. The rigid C₂-symmetric environment is highly effective at inducing stereoselectivity.



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Figure 3: Simplified logical flow for asymmetric transfer hydrogenation of a ketone.

Conclusion

The (R,R)-iPr-Pybox ligand demonstrates remarkable versatility in coordination chemistry, forming stable and well-defined complexes with a wide range of transition metals and lanthanides. Its rigid, tridentate chelation imposes a distinct C_2 -symmetric chiral environment, which has been successfully leveraged to achieve exceptional levels of enantioselectivity in numerous catalytic transformations. The ability to fine-tune the electronic and steric properties of the resulting complexes by modifying co-ligands continues to make (R,R)-iPr-Pybox a ligand of choice for researchers in asymmetric synthesis, materials science, and drug development.

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